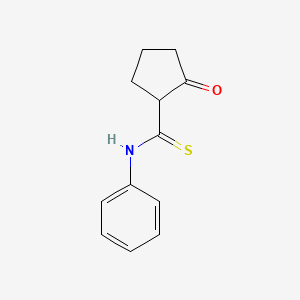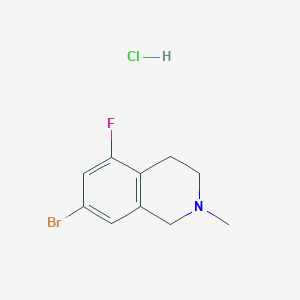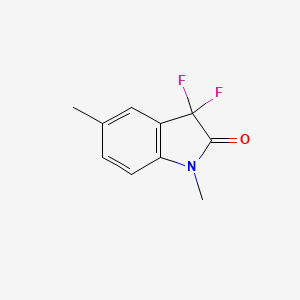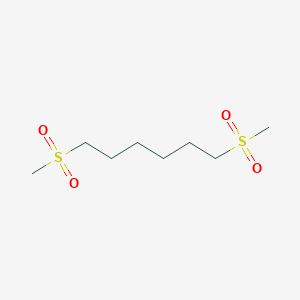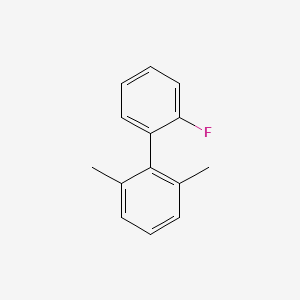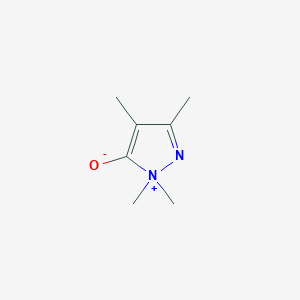![molecular formula C13H17FN2OS B14132456 N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-64-8](/img/structure/B14132456.png)
N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea is a chemical compound with the molecular formula C13H17FN2OS It is known for its unique structural properties, which include a cyclopropyl group, a methylsulfanyl group, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea typically involves the reaction of cyclopropylmethylamine with 2-fluorophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required quality standards for various applications.
化学反应分析
Types of Reactions
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
相似化合物的比较
Similar Compounds
- N-Cyclopropyl-N-{[3-(methylsulfanyl)-2-pyrazinyl]methyl}alaninamide
- N-Cyclopropyl-N-{[3-(methylsulfanyl)-2-pyrazinyl]methyl}glycinamide
Uniqueness
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea stands out due to its combination of a cyclopropyl group, a methylsulfanyl group, and a fluorophenyl group
属性
CAS 编号 |
89135-64-8 |
|---|---|
分子式 |
C13H17FN2OS |
分子量 |
268.35 g/mol |
IUPAC 名称 |
1-[cyclopropyl(methylsulfanyl)methyl]-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C13H17FN2OS/c1-16(12(18-2)9-7-8-9)13(17)15-11-6-4-3-5-10(11)14/h3-6,9,12H,7-8H2,1-2H3,(H,15,17) |
InChI 键 |
BQNCYLXWOFVARZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C(C1CC1)SC)C(=O)NC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


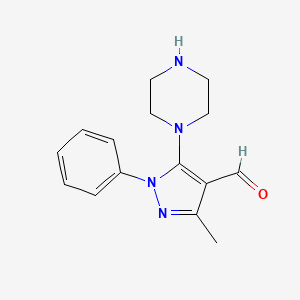
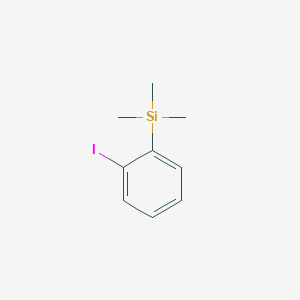
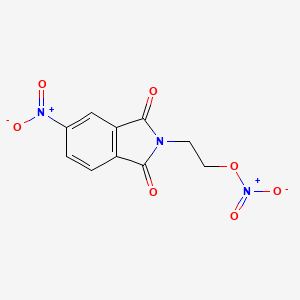
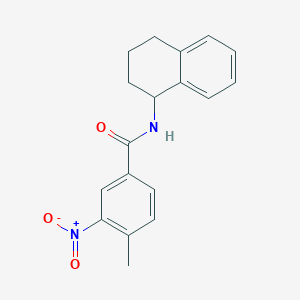
![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)
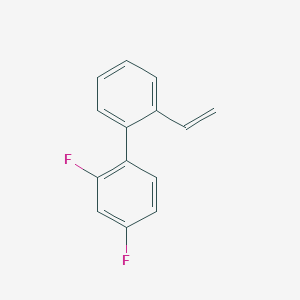
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
